Oral Bioavailability: A 10.9-Fold Increase Over Oral Ganciclovir
Valganciclovir was engineered to overcome the major limitation of oral ganciclovir: its poor and variable absorption. In a head-to-head single-dose crossover study in HIV/CMV-positive subjects, the absolute bioavailability of ganciclovir derived from oral valganciclovir was 60.9%, compared to only 5.6% for an oral 1000 mg dose of ganciclovir itself [1]. This 10.9-fold increase in bioavailability enables oral valganciclovir to achieve plasma ganciclovir concentrations that are comparable to those achieved with intravenous ganciclovir, a critical factor in its development.
| Evidence Dimension | Absolute Oral Bioavailability of Ganciclovir |
|---|---|
| Target Compound Data | 60.9% (following oral valganciclovir 360 mg) |
| Comparator Or Baseline | 5.6% (following oral ganciclovir 1000 mg) |
| Quantified Difference | 10.9-fold increase |
| Conditions | Single-dose, open-label, randomized, three-period crossover study in 18 asymptomatic HIV+ and CMV+ subjects. Valganciclovir 360 mg, oral ganciclovir 1000 mg, and IV ganciclovir 5 mg/kg were compared. |
Why This Matters
This massive difference in oral bioavailability is the fundamental reason for selecting valganciclovir over oral ganciclovir in any protocol requiring systemic exposure from an oral route.
- [1] Jung D, Dorr A. Single-Dose Pharmacokinetics of Valganciclovir in HIV- and CMV-Seropositive Subjects. J Clin Pharmacol. 1999;39(8):800-804. doi: 10.1177/00912709922008452. View Source
